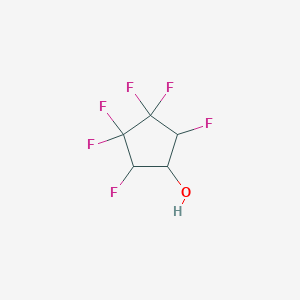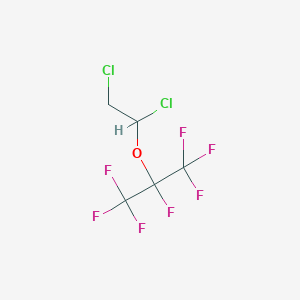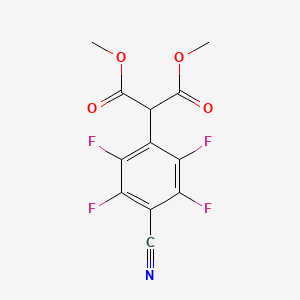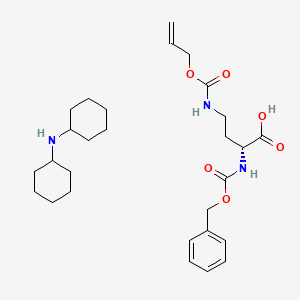
3-Cyclohexen-1-ol, 4-bromo-, 1-benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Cyclohexen-1-ol, 4-bromo-, 1-benzoate” is a chemical compound with the IUPAC name 4-bromocyclohex-3-en-1-yl benzoate . It has a molecular weight of 281.15 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H13BrO2/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-6,12H,7-9H2 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 281.15 . The compound should be stored at a temperature of 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Wissenschaftliche Forschungsanwendungen
Catalytic Oxidation of Cyclohexene
Research on the catalytic oxidation of cyclohexene to produce compounds with different oxidation states and functional groups is relevant for the chemical industry. These compounds serve as intermediates in the synthesis of various industrial chemicals. The study by Cao et al. (2018) reviews recent advances in controllable and selective catalytic oxidation of cyclohexene, highlighting the synthetic value of these processes for both academic and industrial applications (Cao et al., 2018).
Indole Synthesis
The synthesis of indole and its derivatives is a significant area of research due to the indole alkaloids' wide range of biological activities. Taber and Tirunahari (2011) provide a comprehensive review of methods for indole synthesis, suggesting the potential for creating new molecular systems with valuable pharmacological properties (Taber & Tirunahari, 2011).
Synthetic Opioids Research
The study by Sharma et al. (2018) reviews the chemistry and pharmacology of novel synthetic opioids, exploring the structural adaptations from patented compounds. This research area could be relevant for understanding the pharmacological applications and potential risks associated with new psychoactive substances (Sharma et al., 2018).
Liquid Organic Mixtures Analysis
Research by González et al. (1996) on binary liquid organic mixtures containing alkanols and cycloalkanes or n-alkanes emphasizes the importance of understanding molecular interactions in developing chemical processes and products (González et al., 1996).
Phosphorescent Materials for OLEDs
Chi and Chou (2010) review the preparation of transition-metal-based phosphors for organic light-emitting diodes (OLEDs), focusing on the role of cyclometalating ligands. This research is crucial for advancing display and illumination technologies (Chi & Chou, 2010).
Cyclodextrins in Various Applications
The review by Valle (2004) on cyclodextrins explores their use as molecular chelating agents across industries, highlighting the broad utility of these compounds in enhancing material properties through molecular complexation phenomena (Valle, 2004).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
(4-bromocyclohex-3-en-1-yl) benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO2/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-6,12H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCQFCMBHITYRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CCC1OC(=O)C2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Perfluoro-[2,3-bis(2-bromoethoxy)butane], 97%](/img/structure/B6342541.png)
![[Perfluoro-(1',1',2'-trimethyl)propoxy]acetyl chloride; 97%](/img/structure/B6342546.png)










